Leucomethylene blue

Description

Leucomethylene blue has been reported in Apis cerana with data available.

HYDROMETHYLTHIONINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

reduced form of methylene blue

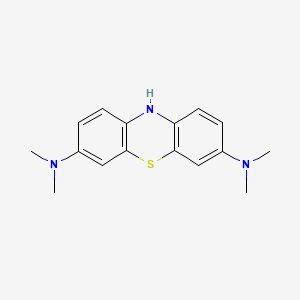

Structure

3D Structure

Propriétés

IUPAC Name |

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWZICCBKBYHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047985 | |

| Record name | Leucomethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-11-6 | |

| Record name | Leucomethylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydromethylthionine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMETHYLTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Leucomethylene Blue Redox Indicator Mechanism

Core Redox Mechanism

Methylene Blue (MB) is a heterocyclic aromatic compound belonging to the phenothiazine (B1677639) class. Its utility as a redox indicator stems from a distinct, reversible color change associated with its oxidation state. In an oxidizing environment, Methylene Blue exists in its oxidized form (MB⁺), which is characterized by an intense blue color in solution.[1][2] When exposed to a reducing agent, it undergoes a two-electron, one-proton reduction to form Leucomethylene Blue (LMB), its reduced and colorless (leuco) form.[3]

The fundamental mechanism involves the acceptance of two electrons and one proton by the central thiazine (B8601807) ring of the Methylene Blue cation.[3] This process disrupts the conjugated system responsible for the molecule's chromophoric properties, resulting in the colorless LMB. The reaction is fully reversible; in the presence of an oxidizing agent such as oxygen, Leucomethylene Blue is readily oxidized back to Methylene Blue, restoring the blue color.[4][5] This reversibility is the cornerstone of its function as an indicator in redox titrations and other analytical applications.[1][6] The reaction can be summarized as:

MB⁺ (blue) + 2e⁻ + H⁺ ⇌ LMB (colorless)

The redox potential of this transformation is pH-dependent, a critical factor in its application.[7]

Figure 1: Reversible redox mechanism of Methylene Blue.

Physicochemical and Quantitative Data

The utility of Methylene Blue as a redox indicator is defined by its electrochemical and spectrophotometric properties. The standard reduction potential indicates the tendency of the molecule to be reduced, while its strong absorbance in the visible spectrum allows for easy visual or instrumental detection.

| Parameter | Value | Reference |

| Standard Reduction Potential (E₀') | +0.011 V (vs. SHE at pH 7.0) | [3] |

| Oxidized Form (MB⁺) λmax | 660 - 670 nm | [6] |

| Molar Absorptivity (ε) at ~665 nm | 81,600 M⁻¹cm⁻¹ | [6] |

| Reduced Form (LMB) Color | Colorless | [1][3] |

| Oxidized Form (MB⁺) Color | Intense Blue | [1][3] |

Experimental Protocols

Protocol 1: Demonstration of the Redox Indicator Mechanism (The "Blue Bottle" Experiment)

This classic experiment provides a clear visual demonstration of the reversible reduction and oxidation of Methylene Blue.[8] Glucose acts as the reducing agent in an alkaline medium, while atmospheric oxygen serves as the oxidizing agent.[5]

Principle: In an alkaline solution, glucose reduces the blue Methylene Blue to colorless Leucomethylene Blue.[8] Shaking the flask introduces atmospheric oxygen into the solution, which rapidly re-oxidizes the Leucomethylene Blue back to its blue form.[4][5] Upon standing, the glucose once again slowly reduces the indicator, and the cycle can be repeated.[8]

Materials and Reagents:

-

Dextrose (Glucose)

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

-

Methylene Blue solution (1% w/v)

-

Deionized water

-

Erlenmeyer flask with a stopper (e.g., 500 mL)

-

Graduated cylinders

Procedure:

-

Prepare an alkaline glucose solution by dissolving approximately 10 grams of dextrose and 16 grams of sodium hydroxide in 250 mL of deionized water in the Erlenmeyer flask.[5][9] Swirl gently to dissolve.

-

Add 3-4 drops of Methylene Blue solution to the flask.[5]

-

Stopper the flask and swirl the contents. The solution will initially be a deep blue.[9]

-

Allow the flask to stand undisturbed. Over a short period, observe the solution as it gradually turns colorless from the top down as the glucose reduces the Methylene Blue.[5][8]

-

Once the solution is colorless, shake the flask vigorously for 10-15 seconds. Observe the immediate return of the deep blue color as dissolved oxygen from the headspace oxidizes the Leucomethylene Blue.[5][9]

-

The process of standing (decolorization) and shaking (color restoration) can be repeated multiple times until the glucose or the trapped oxygen is consumed.[8]

Figure 2: Experimental workflow for the Blue Bottle demonstration.

Protocol 2: Synthesis of Leucomethylene Blue

This protocol describes the chemical reduction of Methylene Blue to Leucomethylene Blue for use in applications where the reduced form is the starting material. Sodium dithionite (B78146) is used as a potent reducing agent.

Principle: Sodium dithionite reduces Methylene Blue in a biphasic water-toluene system. The resulting Leucomethylene Blue is less polar than Methylene Blue and, in the presence of a base, can be extracted into the organic phase.[10]

Materials and Reagents:

-

Methylene Blue monohydrate

-

Deionized water

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Reaction flask with a stirrer

-

Separatory funnel

-

Nitrogen gas source (for inert atmosphere)

Procedure:

-

Dissolve Methylene Blue (e.g., 1.2 g) in deionized water (100 mL) in the reaction flask. The solution will be dark blue.[10]

-

Add toluene (150 mL) to the aqueous solution.[10]

-

Establish an inert atmosphere by gently flushing the flask with nitrogen gas. This prevents premature re-oxidation of the product by atmospheric oxygen.

-

While stirring vigorously, add sodium dithionite (e.g., 1.1 g) to the mixture. The dithionite will reduce the Methylene Blue.[10]

-

Add anhydrous sodium carbonate (e.g., 0.7 g). The base facilitates the deprotonation and transfer of the Leucomethylene Blue into the toluene phase.[10]

-

Continue stirring until the aqueous phase becomes colorless and the organic (toluene) phase is clear, which may appear pale yellow. This indicates the complete conversion and phase transfer of Leucomethylene Blue.[10]

-

Transfer the mixture to a separatory funnel and separate the organic phase containing the Leucomethylene Blue. The product should be handled under an inert atmosphere to prevent oxidation.

Applications in Research and Drug Development

The MB/LMB redox couple is a versatile tool with numerous applications:

-

Analytical Chemistry: It is widely used as an endpoint indicator in redox titrations, particularly in the analysis of reducing sugars and other biological reductants.[1]

-

Medical Diagnostics: The "Methylene Blue Reduction Test" was historically used to estimate the bacterial load in milk. High bacterial metabolism consumes dissolved oxygen, creating a reducing environment that decolorizes the dye.[5]

-

Pharmacology and Therapeutics: Methylene Blue itself is a drug used to treat methemoglobinemia. Its therapeutic effect relies on its in-vivo reduction to Leucomethylene Blue by NADPH-dependent methemoglobin reductase. Leucomethylene Blue then acts as an electron donor to reduce methemoglobin back to functional hemoglobin.[3]

-

ROS/RNS Detection: Modified Leucomethylene Blue derivatives are being developed as fluorescent probes for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.[11] Oxidation of these probes by ROS/RNS generates the highly fluorescent Methylene Blue, providing a signaling mechanism.

References

- 1. nbinno.com [nbinno.com]

- 2. mt.com [mt.com]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. Chemistry Kit Feeling Blue [csun.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Blue bottle experiment - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. d-nb.info [d-nb.info]

The Chemical Architecture of Leucomethylene Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, properties, and relevant experimental protocols for leucomethylene blue (LMB), the reduced and colorless counterpart of the well-known phenothiazine (B1677639) dye, methylene (B1212753) blue (MB). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Core Chemical Structure and Properties

Leucomethylene blue, systematically named N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine, is the reduced form of methylene blue.[1][2] Unlike the vibrant blue methylene blue cation (MB+), leucomethylene blue is a colorless compound.[3] This transformation from a colored to a colorless state is a reversible redox reaction, making the couple a widely used redox indicator in analytical chemistry.[3]

The core chemical structure of leucomethylene blue is based on a phenothiazine ring system.[2] Quantum modeling and X-ray crystallography have revealed that leucomethylene blue possesses a nonplanar, "butterfly" conformation, with a significant bend of approximately 150° along the axis of the central sulfur and nitrogen atoms.[4] This structural feature is a key difference from the more planar structure of methylene blue and has implications for its biological interactions.

The chemical formula for leucomethylene blue is C₁₆H₁₉N₃S.[1] It is characterized as a member of the phenothiazines, an aromatic amine, and a tertiary amino compound.[2]

Physicochemical and Redox Properties

A summary of the key quantitative data for leucomethylene blue is presented in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₉N₃S | [1] |

| Molecular Weight | 285.4 g/mol | [2][5] |

| CAS Number | 613-11-6 | [1] |

| Appearance | Colorless (in reduced state) | [3] |

| Redox Midpoint Potential (E₀') | +0.01 V | [3] |

| UV-Vis Absorption Maxima | Peak absorption around 741 nm; lacks the significant absorption peak at ~660 nm seen in methylene blue. | [6] |

| Solubility | Soluble in water. Also soluble in DMSO and Ethanol with sonication recommended for higher concentrations. | [1][7] |

The Methylene Blue-Leucomethylene Blue Redox Cycle

The interconversion between methylene blue and leucomethylene blue is a fundamental redox process involving the transfer of two electrons and one proton.[3] This cycle is central to many of its biological and chemical applications, from a simple laboratory demonstration known as the "blue bottle experiment" to its therapeutic use in treating methemoglobinemia.[3]

In biological systems, methylene blue is reduced to leucomethylene blue by enzymes such as NADPH-methemoglobin reductase.[8][9] Leucomethylene blue then acts as a reducing agent, for instance, by donating electrons to reduce the ferric iron (Fe³⁺) in methemoglobin back to the normal ferrous state (Fe²⁺) in hemoglobin.[8] This process is crucial for restoring the oxygen-carrying capacity of blood in cases of methemoglobinemia.[9]

References

- 1. CAS 613-11-6: Leucomethylene blue | CymitQuimica [cymitquimica.com]

- 2. Leucomethylene blue | C16H19N3S | CID 164695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. leuco methylene blue | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. Leucomethylene blue mesylate | Microtubule | Beta Amyloid | TargetMol [targetmol.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Methylene blue? [synapse.patsnap.com]

physical and chemical properties of leucomethylene blue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of leucomethylene blue (LMB). As the reduced and colorless form of the well-known phenothiazine (B1677639) dye methylene (B1212753) blue (MB), leucomethylene blue plays a critical role in various biochemical and therapeutic applications. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its fundamental chemical transformations.

Core Properties of Leucomethylene Blue

Leucomethylene blue is a reduced phenothiazine derivative with the chemical formula C₁₆H₁₉N₃S. It is characterized by its inherent instability in the presence of oxidizing agents, readily converting back to the colored methylene blue. This redox activity is central to its function in many of its applications.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃S | |

| Molecular Weight | 285.41 g/mol | |

| Appearance | Colorless or yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water. A mesylate salt has a reported solubility of 87 mg/mL in water and 88 mg/mL in DMSO. Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. | |

| pKa | An improved pKa compared to methylene blue has been noted, though a specific value is not provided. |

Chemical Properties

The chemical behavior of leucomethylene blue is dominated by its redox characteristics. It is a potent reducing agent and its stability is highly dependent on the chemical environment.

| Property | Description | Source |

| CAS Number | 613-11-6 | |

| Redox Potential (E⁰') | The standard electrode potential for the MB/LMB redox couple is +0.01 V. | |

| Stability | Stable under neutral pH conditions in the absence of oxygen. It is sensitive to air and readily oxidizes back to methylene blue. Stability can be enhanced by forming derivatives, such as triisopropylsilyloxycarbonyl-leucomethylene blue (TIPSOCLMB). | |

| Reactivity | Acts as an electron donor in redox reactions. It is incompatible with strong oxidizing agents. |

The Methylene Blue-Leucomethylene Blue Redox System

The interconversion between methylene blue and leucomethylene blue is a reversible redox reaction. Methylene blue, in its oxidized state, is a vibrant blue color, while leucomethylene blue is colorless. This property makes the system a useful redox indicator. The reduction of methylene blue to leucomethylene blue involves the addition of two electrons and one proton.

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of leucomethylene blue.

Synthesis of Leucomethylene Blue from Methylene Blue

This protocol is adapted from a method for the reduction of methylene blue.

Materials:

-

Methylene blue monohydrate

-

Deionized water

-

Acetone

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas

-

Reaction flask, separatory funnel, and standard laboratory glassware

Procedure:

-

Dissolve methylene blue monohydrate in deionized water in a reaction flask.

-

Add toluene to the aqueous solution.

-

Flush the system with nitrogen gas to create an inert atmosphere.

-

Add sodium dithionite to the biphasic mixture. This will reduce the methylene blue, causing the blue color of the aqueous phase to disappear and turn yellow, indicating the formation of leucomethylene blue.

-

Add anhydrous sodium carbonate to the mixture. This basifies the solution, facilitating the transfer of leucomethylene blue into the toluene phase.

-

After vigorous stirring, the two phases should become clear, with the yellow leucomethylene blue now in the toluene layer.

-

Separate the organic (toluene) layer using a separatory funnel.

-

Dry the toluene solution containing leucomethylene blue over anhydrous sodium sulfate.

-

The resulting solution of leucomethylene blue in toluene can be used for subsequent reactions or analysis. All steps should be performed under an inert atmosphere to prevent re-oxidation.

Characterization of Leucomethylene Blue

Objective: To observe the disappearance of the characteristic absorbance peak of methylene blue upon its reduction to leucomethylene blue.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of methylene blue in a suitable solvent (e.g., water) of a known concentration.

-

Record the UV-Vis spectrum of the methylene blue solution. A characteristic strong absorbance is expected around 665 nm.

-

To the same solution, add a reducing agent (e.g., sodium dithionite) under an inert atmosphere.

-

Immediately record the UV-Vis spectrum of the resulting solution. The absorbance peak at ~665 nm should disappear, confirming the conversion to the colorless leucomethylene blue. Leucomethylene blue itself has a peak absorption around 256 nm.

Objective: To separate and quantify leucomethylene blue. This method is adapted from a validated method for the determination of methylene blue and leucomethylene blue in biological fluids.

Instrumentation:

-

HPLC system with a UV or diode array detector (DAD)

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient elution is often employed. For example, a gradient of acetonitrile (B52724) and water with a trifluoroacetic acid modifier.

Procedure:

-

Prepare standard solutions of leucomethylene blue of known concentrations in a suitable solvent, ensuring to minimize exposure to air.

-

Inject the standards onto the HPLC system to establish a calibration curve.

-

Prepare the sample containing leucomethylene blue and inject it into the HPLC system.

-

Monitor the elution at a wavelength where leucomethylene blue absorbs (e.g., 254 nm).

-

Quantify the amount of leucomethylene blue in the sample by comparing its peak area to the calibration curve.

Role in Biological Systems and Drug Development

Leucomethylene blue is the active form of methylene blue in its role as an antidote for methemoglobinemia. In the body, methylene blue is reduced to leucomethylene blue by NADPH-methemoglobin reductase. Leucomethylene blue then acts as an electron donor to reduce methemoglobin back to functional hemoglobin, thereby restoring oxygen transport capacity.

Furthermore, leucomethylene blue has been investigated for its neuroprotective properties and as a potential therapeutic agent for Alzheimer's disease, where it is believed to inhibit the aggregation of tau proteins. Its ability to be readily oxidized and reduced within the mitochondrial electron transport chain also contributes to its antioxidant effects. The development of stable, bioavailable formulations of leucomethylene blue is an active area of research in drug development.

Leucomethylene Blue (CAS 613-11-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomethylene blue, with the CAS number 613-11-6, is the reduced and colorless form of the well-known thiazine (B8601807) dye, methylene (B1212753) blue.[1][2] This technical guide provides an in-depth overview of leucomethylene blue, focusing on its chemical and physical properties, synthesis, analytical methodologies, and key applications in research and drug development. Its significance lies in its role as a crucial intermediate in the biological and chemical applications of methylene blue, acting as a potent reducing agent and antioxidant.[1] This document aims to serve as a comprehensive resource for professionals utilizing or investigating this versatile compound.

Physicochemical Properties

Leucomethylene blue is a phenothiazine (B1677639) derivative, specifically 3,7-bis(dimethylamino)-10H-phenothiazine.[2] Unlike its oxidized counterpart, it is colorless in solution. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 613-11-6 | [2] |

| Molecular Formula | C₁₆H₁₉N₃S | [2] |

| Molecular Weight | 285.41 g/mol | |

| IUPAC Name | N³,N³,N⁷,N⁷-tetramethyl-10H-phenothiazine-3,7-diamine | [1] |

| Appearance | Colorless to sky-bluish crystalline powder | |

| Solubility | Soluble in water, ethanol, DMSO, and DMF.[1] The mesylate salt has a solubility of 87 mg/mL in water and 88 mg/mL in DMSO.[3] Benzoyl leucomethylene blue is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] | |

| UV-Vis Absorption | Peak absorption around 741 nm. |

Synthesis of Leucomethylene Blue

Leucomethylene blue is typically synthesized by the reduction of methylene blue. A common and effective method involves the use of a reducing agent such as sodium dithionite (B78146).

Experimental Protocol: Reduction of Methylene Blue

Materials:

-

Methylene blue monohydrate

-

Deionized water

-

Sodium dithionite (Na₂S₂O₄)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Nitrogen gas supply

-

Reaction flask with a stirrer and condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve methylene blue monohydrate in deionized water in the reaction flask.

-

Add toluene to the aqueous solution of methylene blue. The mixture will form two phases, with the aqueous phase being dark blue and the toluene phase having a pinkish hue.

-

Flush the reaction vessel with nitrogen gas to create an inert atmosphere. This is crucial as leucomethylene blue is sensitive to oxidation by atmospheric oxygen.

-

While stirring vigorously, add sodium dithionite to the reaction mixture. The sodium dithionite will reduce the methylene blue, causing the blue color of the aqueous phase to fade.

-

Following the addition of the reducing agent, add anhydrous sodium carbonate. This will basify the mixture, facilitating the transfer of the leucomethylene blue from the aqueous phase to the toluene phase.

-

Continue stirring under a nitrogen atmosphere until the reaction is complete, indicated by the aqueous phase becoming colorless and the toluene phase turning yellow.

-

Transfer the reaction mixture to a separatory funnel and separate the organic (toluene) layer containing the leucomethylene blue.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

-

The resulting solution of leucomethylene blue in toluene can be used for subsequent reactions or the solvent can be removed under reduced pressure to isolate the compound.

Analytical Methodologies

The quantification and characterization of leucomethylene blue are essential for research and quality control. Due to its instability in the presence of oxygen, analytical procedures require careful handling to prevent its oxidation back to methylene blue.

Photometric Titration

A common method for the assay of methylene blue involves its reduction to leucomethylene blue, which can be monitored photometrically.

Experimental Protocol:

-

Principle: The blue color of methylene blue is discharged upon its reduction to the colorless leucomethylene blue by a reducing agent, such as ascorbic acid, in an acidic medium. The endpoint of the titration is detected by the cessation of the color change, monitored with a photometric sensor at approximately 660 nm.[5][6][7]

-

Reagents:

-

Standard solution of methylene blue

-

Standard solution of ascorbic acid

-

Acidic buffer (e.g., hydrochloric acid solution)

-

-

Instrumentation:

-

Autotitrator equipped with a photometric sensor (e.g., Mettler Toledo DP660)

-

-

Procedure:

-

Prepare a known concentration of the methylene blue sample in an acidic solution.

-

Titrate the sample with a standardized solution of ascorbic acid.

-

Monitor the absorbance of the solution at 660 nm throughout the titration.

-

The endpoint is determined from the titration curve, where the absorbance no longer changes significantly with the addition of the titrant.

-

Liquid Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation and quantification of leucomethylene blue and methylene blue.

Experimental Protocol:

A liquid chromatographic method for the simultaneous determination of methylene blue and leucomethylene blue in biological matrices has been developed.[8]

| Parameter | Condition |

| Column | SunFire™ C18, 5 µm, 250 mm × 4.6 mm |

| Mobile Phase | 0.1% formic acid in water:acetonitrile (62:38, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 50 µL |

| Detection | UV at 655 nm |

Note: Due to the instability of leucomethylene blue, sample preparation and analysis should be performed under conditions that minimize exposure to oxygen.

Key Applications and Mechanisms of Action

Redox Chemistry and Antioxidant Properties

The core of leucomethylene blue's function lies in its redox chemistry. It is a potent reducing agent, readily donating electrons to become oxidized to methylene blue. This property underlies its antioxidant effects, as it can neutralize reactive oxygen species (ROS).

Redox cycle of leucomethylene blue and methylene blue.

Treatment of Methemoglobinemia

Methylene blue is an FDA-approved treatment for methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. The therapeutic action of methylene blue is dependent on its in vivo reduction to leucomethylene blue.

The enzyme NADPH-methemoglobin reductase reduces methylene blue to leucomethylene blue, which then acts as an electron donor to reduce methemoglobin back to functional hemoglobin.

Mechanism of leucomethylene blue in treating methemoglobinemia.

Neuroprotection and Alzheimer's Disease

Leucomethylene blue and its parent compound, methylene blue, have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. One of the key mechanisms is the inhibition of tau protein aggregation, a hallmark of the disease.[9][10]

Leucomethylene blue is being investigated as a second-generation tau protein aggregation inhibitor.[9][11] It is believed to prevent the formation of neurofibrillary tangles by inhibiting the aggregation of hyperphosphorylated tau proteins.[12] Additionally, methylene blue has been shown to activate the Nrf2/ARE antioxidant pathway, which upregulates the expression of antioxidant genes, further protecting neurons from oxidative stress.[13]

References

- 1. CAS 613-11-6: Leucomethylene blue | CymitQuimica [cymitquimica.com]

- 2. Leucomethylene blue | C16H19N3S | CID 164695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucomethylene blue mesylate | Microtubule | Beta Amyloid | TargetMol [targetmol.com]

- 4. Benzoyl leuco methylene blue | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mt.com [mt.com]

- 6. mt.com [mt.com]

- 7. mt.com [mt.com]

- 8. [PDF] Determination of methylene blue and leucomethylene blue in male and female Fischer 344 rat urine and B6C3F1 mouse urine. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Genesis of a Redox Pioneer: An In-depth Technical Guide to the Discovery and History of Leucomethylene Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomethylene blue, the reduced and colorless counterpart of the vibrant methylene (B1212753) blue dye, holds a significant place in the annals of scientific discovery and medical innovation. Its history is inextricably linked with the development of synthetic dyes, the dawn of chemotherapy, and the elucidation of fundamental biochemical redox processes. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of leucomethylene blue, tailored for an audience engaged in research and development.

Discovery and Early History

The story of leucomethylene blue begins with the synthesis of its oxidized form, methylene blue. In 1876, the German chemist Heinrich Caro, working for the Badische Anilin- und Soda-Fabrik (BASF), first synthesized methylene blue, marking a pivotal moment in the burgeoning field of synthetic dyes.[1][2][3][4] Initially developed for the textile industry to dye cotton, its unique chemical properties soon captured the attention of the scientific community.[3]

The therapeutic potential of methylene blue, and by extension leucomethylene blue, was first explored by the pioneering German physician and scientist, Paul Ehrlich.[5][6][7][8] In the 1890s, Ehrlich, guided by his "magic bullet" concept, investigated the selective staining of microorganisms and tissues. He observed that methylene blue preferentially stained nerve cells and malaria parasites (Plasmodium).[4][5][6] This led to his groundbreaking work with Paul Guttmann in 1891, where they successfully used methylene blue to treat malaria, representing one of the first instances of a synthetic compound being used as an effective chemotherapeutic agent.[9]

The reversible color change of methylene blue upon reduction to its colorless "leuco" form was a key characteristic that underpinned its early applications as a redox indicator. This transformation is the conceptual birth of leucomethylene blue as a distinct chemical entity.

Physicochemical Properties and Redox Chemistry

Leucomethylene blue (N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine) is the reduced form of the methylene blue cation. The conversion is a reversible redox reaction where methylene blue accepts two electrons and a proton.[9]

Table 1: Physicochemical Properties of Methylene Blue and Leucomethylene Blue

| Property | Methylene Blue | Leucomethylene Blue |

| Chemical Formula | C₁₆H₁₈ClN₃S | C₁₆H₁₉N₃S |

| Molar Mass | 319.85 g/mol | 285.40 g/mol |

| Appearance | Dark green crystalline powder, forms a blue solution in water | Colorless (white or yellowish solid), colorless in solution |

| Solubility | Soluble in water and ethanol | Generally less soluble in water than methylene blue |

| Redox Potential (E₀') | +0.011 V (at pH 7) | +0.011 V (at pH 7) |

The redox cycling between methylene blue and leucomethylene blue is central to its biological and chemical functions. This reversible nature allows it to act as an electron carrier in various systems.

Experimental Protocols

Reduction of Methylene Blue using Ascorbic Acid

This method is commonly used in laboratory settings to demonstrate the redox properties of methylene blue.

Materials:

-

Methylene blue solution (e.g., 0.1% w/v in water)

-

L-Ascorbic acid (Vitamin C)

-

Beaker or flask

-

Stirring apparatus

Procedure:

-

Prepare a dilute aqueous solution of methylene blue. The solution should be a distinct blue color.

-

Add L-ascorbic acid to the methylene blue solution while stirring.

-

Observe the gradual fading of the blue color as the methylene blue is reduced to colorless leucomethylene blue. The rate of this reaction is dependent on the concentrations of both reactants and the pH of the solution.[6]

Reduction of Methylene Blue using Sodium Dithionite (B78146)

Sodium dithionite is a powerful reducing agent and provides a rapid method for the preparation of leucomethylene blue.

Materials:

-

Methylene blue

-

Sodium dithionite (Na₂S₂O₄)

-

Water (deoxygenated, if stability of leucomethylene blue is critical)

-

Reaction vessel (e.g., a flask with a stopper)

Procedure:

-

Dissolve a small amount of methylene blue in deoxygenated water in the reaction vessel.

-

Carefully add a stoichiometric excess of sodium dithionite to the solution.

-

Seal the vessel and shake or stir the mixture. The blue color will rapidly disappear as leucomethylene blue is formed.

-

Due to the sensitivity of leucomethylene blue to oxidation by atmospheric oxygen, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) if the colorless solution needs to be maintained for an extended period.

Key Signaling Pathways and Mechanisms of Action

Leucomethylene blue plays a crucial role in several biological pathways, primarily through its ability to act as a redox agent and electron carrier.

Treatment of Methemoglobinemia

Methemoglobinemia is a condition characterized by the presence of a higher than normal level of methemoglobin (MetHb) in the blood. In MetHb, the iron in the heme group is in the ferric (Fe³⁺) state, which is unable to bind and transport oxygen. Methylene blue is a primary antidote for this condition. Once administered, methylene blue is reduced in red blood cells by the enzyme NADPH-methemoglobin reductase to leucomethylene blue.[9][10] Leucomethylene blue then acts as an electron donor, non-enzymatically reducing the ferric iron of MetHb back to the ferrous (Fe²⁺) state of normal hemoglobin, thereby restoring oxygen-carrying capacity.[9][10]

Caption: Leucomethylene blue's role in treating methemoglobinemia.

Mitochondrial Electron Transport Chain Modulation

Leucomethylene blue has been shown to interact with the mitochondrial electron transport chain (ETC). It can act as an alternative electron carrier, capable of accepting electrons from NADH and transferring them directly to cytochrome c.[11][12] This bypasses complexes I and III of the ETC. This mechanism is particularly relevant in conditions where these complexes are inhibited or dysfunctional, as it can help to maintain the proton gradient, ATP production, and overall mitochondrial respiration.[11][12][13]

Caption: Leucomethylene blue as an alternative electron carrier in the ETC.

Modern Research and Applications

The unique redox properties of leucomethylene blue continue to be an area of active research. Its antioxidant capabilities are being explored in the context of neurodegenerative diseases and anti-aging, where mitochondrial dysfunction and oxidative stress are key pathological features.[11][12] Furthermore, the reversible color change is being harnessed in the development of novel sensors and smart materials.

Conclusion

From its origins as the colorless form of a synthetic textile dye, leucomethylene blue has carved a remarkable path through the history of science and medicine. Its discovery was a direct consequence of the burgeoning field of organic chemistry in the 19th century, and its application in medicine by pioneers like Paul Ehrlich laid the groundwork for modern chemotherapy. The fundamental redox chemistry of the methylene blue/leucomethylene blue system continues to be a subject of intense study, with its roles in critical biological pathways such as the treatment of methemoglobinemia and the modulation of mitochondrial function highlighting its enduring importance. For researchers and drug development professionals, the story of leucomethylene blue serves as a powerful example of how a deep understanding of fundamental chemical principles can lead to profound and lasting impacts on human health.

References

- 1. ravenhoodblue.com [ravenhoodblue.com]

- 2. biolight.shop [biolight.shop]

- 3. THE PCCA BLOG | Methylene Blue: Something Old and Something Blue [pccarx.com]

- 4. basf.com [basf.com]

- 5. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 6. Paul Ehrlich: a hundred years of chemotherapy - 1891-1991 | ari.info | ari.info [animalresearch.info]

- 7. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 9. Methylene blue - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 11. The Potentials of Methylene Blue as an Anti-Aging Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. drugs.com [drugs.com]

Leucomethylene Blue as a Precursor to Methylene Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene (B1212753) blue (MB), a phenothiazine (B1677639) dye, is a compound of significant interest across various scientific disciplines, including medicine, chemistry, and biology.[1] Its utility ranges from a staining agent in histology to a therapeutic agent for conditions like methemoglobinemia.[1] A crucial aspect of methylene blue's chemistry and biological activity is its ability to exist in a reduced, colorless form known as leucomethylene blue (LMB).[2] This reversible redox reaction is fundamental to many of its applications.[3]

This technical guide provides a comprehensive overview of leucomethylene blue as a precursor to methylene blue. It delves into the core chemistry of the MB-LMB redox couple, details experimental protocols for the synthesis and analysis of LMB, presents quantitative data for key parameters, and explores the applications that leverage this precursor relationship. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the potential of methylene blue and its reduced form.

Chemical and Physical Properties

Methylene blue and leucomethylene blue possess distinct chemical and physical properties, largely dictated by their redox state. Methylene blue is a dark green, crystalline powder that forms a characteristic blue solution in water.[4] In its oxidized state, it is a cationic dye.[5] Conversely, leucomethylene blue is the reduced, non-ionized, and colorless form.[2][5] The key physical and chemical properties are summarized in the table below.

| Property | Methylene Blue (MB) | Leucomethylene Blue (LMB) |

| Appearance | Dark green crystalline powder | Colorless to sky-bluish crystalline powder |

| Color in Solution | Blue | Colorless |

| Molar Mass | 319.85 g/mol (chloride salt) | 285.4 g/mol |

| Molecular Formula | C₁₆H₁₈ClN₃S | C₁₆H₁₉N₃S |

| CAS Number | 61-73-4 | 613-11-6 |

| Solubility | Water soluble | Soluble in water and organic solvents |

| Redox State | Oxidized | Reduced |

The Redox Chemistry of Methylene Blue and Leucomethylene Blue

The interconversion between methylene blue and leucomethylene blue is a reversible redox reaction involving the transfer of electrons and protons. In its oxidized form, methylene blue (MB⁺) can accept two electrons and one proton to be reduced to its leuco form (LMB).[6] This process is central to its function as a redox indicator and its biological activity.[2]

The overall reaction can be represented as:

MB⁺ + H⁺ + 2e⁻ ⇌ LMB

The standard reduction potential of the MB⁺/LMB couple is a key parameter governing its redox behavior. The mechanism of this conversion is crucial for understanding its kinetics and applications. For instance, in the treatment of methemoglobinemia, methylene blue is first reduced in vivo to leucomethylene blue by NADPH-methemoglobin reductase.[1] Subsequently, leucomethylene blue acts as the electron donor to reduce methemoglobin back to functional hemoglobin.[1]

The kinetics of the reduction of methylene blue by ascorbic acid have been studied, and the reaction is found to be first order with respect to both methylene blue and ascorbic acid.[7] The rate of this reaction is also dependent on the pH of the solution.[7]

The oxidation of leucomethylene blue back to methylene blue can be achieved by various oxidizing agents, including molecular oxygen.[5] This re-oxidation is the basis for the classic "blue bottle" experiment, where the colorless solution of leucomethylene blue turns blue upon shaking with air.[5]

Caption: Reversible redox conversion of Methylene Blue to Leucomethylene Blue.

Synthesis of Leucomethylene Blue

The preparation of leucomethylene blue typically involves the reduction of methylene blue using a suitable reducing agent. The choice of reducing agent can influence the reaction conditions and the purity of the final product. Detailed protocols for two common methods are provided below.

Synthesis using Sodium Dithionite

This method is widely used for the efficient reduction of methylene blue.

Experimental Protocol:

-

Dissolution: Dissolve a known quantity of methylene blue monohydrate (e.g., 1.200 g, 3.2 mmol) in deionized water (100 ml).[8]

-

Solvent Addition: Add toluene (B28343) (150 ml) to the methylene blue solution. The mixture will form two phases, with the aqueous phase being dark blue and the toluene phase having a pinkish hue.[8]

-

Inert Atmosphere: Flush the reaction vessel with nitrogen gas to create an inert atmosphere.[8]

-

Reduction: While stirring vigorously, add a solution of sodium dithionite (e.g., 1.116 g, 6.4 mmol) in water. The blue color of the methylene blue will disappear as it is reduced to the yellow-colored leucomethylene blue.[8]

-

Phase Transfer: Add anhydrous sodium carbonate (e.g., 680 mg, 6.4 mmol) to the reaction mixture. This will basify the solution and facilitate the transfer of the leucomethylene blue into the toluene phase.[8]

-

Isolation: Separate the organic (toluene) phase containing the leucomethylene blue. Dry the organic phase over anhydrous sodium sulfate.[8]

-

Storage: The resulting solution of leucomethylene blue in toluene should be stored under an inert atmosphere and protected from light to prevent re-oxidation.

Synthesis using Ascorbic Acid

Ascorbic acid is a milder reducing agent that can also be used to prepare leucomethylene blue, often in an acidic medium.[9]

Experimental Protocol:

-

Preparation of Solutions: Prepare an aqueous solution of methylene blue and a separate solution of L-ascorbic acid.

-

Acidification: Acidify the methylene blue solution with an appropriate acid, such as hydrochloric acid.

-

Reduction: Add the ascorbic acid solution to the acidified methylene blue solution. The blue color will fade as the methylene blue is reduced to leucomethylene blue.[9]

-

Monitoring: The progress of the reaction can be monitored spectrophotometrically by observing the decrease in absorbance at the characteristic wavelength of methylene blue (around 665 nm).[10]

Caption: General workflow for the synthesis of Leucomethylene Blue.

Quantitative Analysis

The quantitative aspects of the conversion between methylene blue and leucomethylene blue are critical for research and development. The following table summarizes key quantitative data related to this redox system.

| Parameter | Value | Conditions | Reference |

| Yield of LMB Synthesis (Sodium Dithionite) | 39% (for a specific derivative) | 1:1 molar ratio of MB to PEI | [8] |

| Kinetics of MB Reduction (Ascorbic Acid) | First order in MB⁺ and Ascorbic Acid | Acidic conditions (HCl) | [7] |

| HPLC Limit of Detection (LOD) for MB | 0.1 µg/ml | Mobile phase: ammonium (B1175870) acetate (B1210297) in water-methanol and acetonitrile-methanol | [11] |

| HPLC Limit of Quantification (LOQ) for MB | 1.0 µg/kg in aquatic products | Sunfire C18 column | [12] |

| UV-Vis λmax for Methylene Blue | ~665 nm | Aqueous solution | [10] |

| UV-Vis λmax for Leucomethylene Blue | Lacks the strong absorbance in the visible region | [2] |

Analytical Methodologies

Accurate quantification of methylene blue and leucomethylene blue is essential for studying their properties and applications. Several analytical techniques can be employed for this purpose.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used method for quantifying methylene blue due to its strong absorbance in the visible spectrum.[13] The concentration of methylene blue can be determined by measuring the absorbance at its λmax (approximately 665 nm) and applying the Beer-Lambert law.[10] The reduction of methylene blue to the colorless leucomethylene blue results in the disappearance of this absorbance peak, providing a simple way to monitor the conversion.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of methylene blue and leucomethylene blue, particularly in complex matrices such as biological fluids.[14][15] Reversed-phase HPLC methods are commonly used.

Example HPLC Method Parameters:

-

Column: Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm).[16]

-

Mobile Phase: Isocratic mixture of water, acetonitrile, and a sulfuric acid buffer.[16]

-

Detection: UV detector at 600 nm.[16]

A liquid chromatographic method has been developed and validated for the determination of methylene blue and leucomethylene blue in rat and mouse urine over a concentration range of 10.0 to 20,000 ng/mL.[14]

Applications of the Methylene Blue/Leucomethylene Blue Redox System

The reversible conversion between methylene blue and leucomethylene blue is exploited in several applications.

-

Treatment of Methemoglobinemia: As previously mentioned, methylene blue is a standard treatment for methemoglobinemia.[17] It is administered in its oxidized form, which is then reduced in the body to leucomethylene blue. Leucomethylene blue is the active agent that reduces the ferric iron (Fe³⁺) in methemoglobin back to the ferrous iron (Fe²⁺) of normal hemoglobin, thereby restoring oxygen-carrying capacity.

-

Redox Indicator: The distinct color change between the oxidized (blue) and reduced (colorless) forms makes methylene blue an excellent redox indicator in analytical chemistry.[2] It is used to signal the endpoint of redox titrations.

-

Antioxidant Properties: Leucomethylene blue has been investigated for its antioxidant properties.[18] Its ability to be readily oxidized to methylene blue allows it to act as a reducing agent and neutralize reactive oxygen species.[18]

Caption: Signaling pathway of Methemoglobin reduction by Methylene Blue.

Stability and Storage of Leucomethylene Blue

Leucomethylene blue is sensitive to oxidation and can be readily converted back to methylene blue upon exposure to air.[5] Therefore, proper storage and handling are crucial to maintain its integrity.

-

Storage Conditions: Leucomethylene blue should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It should be kept in a cool, dry place and protected from light.[19]

-

Stability: The stability of leucomethylene blue is dependent on factors such as pH, temperature, and the presence of oxidizing agents. It is generally more stable in the absence of oxygen.

Safety Precautions

While methylene blue has established medical uses, both methylene blue and leucomethylene blue should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[20]

-

Inhalation: Avoid inhaling dust or aerosols.

-

Contact: Avoid contact with skin and eyes. Methylene blue can cause staining of the skin and mucous membranes.

-

Toxicity: Refer to the Safety Data Sheet (SDS) for detailed toxicological information. At high doses, methylene blue can induce methemoglobinemia, the very condition it is used to treat at lower doses.[17]

References

- 1. aksci.com [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. Methylene Blue SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. US4212971A - Process for preparing methylene blue - Google Patents [patents.google.com]

- 10. Kinetics of methylene blue reduction by ascorbic acid - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Methylene Blue and Its Metabolite Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of methylene blue and leucomethylene blue in male and female Fischer 344 rat urine and B6C3F1 mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Determination of methylene blue and leucomethylene blue in male and female Fischer 344 rat urine and B6C3F1 mouse urine. | Semantic Scholar [semanticscholar.org]

- 16. HPLC Method for Analysis of Methylene blue on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. litfl.com [litfl.com]

- 18. macschem.us [macschem.us]

- 19. macschem.us [macschem.us]

- 20. himedialabs.com [himedialabs.com]

The Stability of Leucomethylene Blue in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of leucomethylene blue (LMB), the reduced and colorless form of the phenothiazine (B1677639) dye methylene (B1212753) blue (MB). Understanding the factors that govern the stability of LMB is critical for its application in various fields, including as a redox indicator, an antioxidant in biological systems, and a therapeutic agent. This document details the core principles of LMB stability, experimental protocols for its preparation and analysis, and quantitative data on its degradation kinetics.

Core Concepts of Leucomethylene Blue Stability

Leucomethylene blue is inherently unstable in the presence of oxidizing agents, most notably dissolved molecular oxygen, which readily oxidizes it back to the intensely colored methylene blue. This redox reaction is the central challenge in handling and utilizing LMB in solution. The stability of LMB is not intrinsic but is rather a function of its environment. The key factors influencing its stability are:

-

Oxygen Concentration: The presence of dissolved oxygen is the primary driver of LMB auto-oxidation. In aerobic solutions, LMB has a short half-life, which necessitates the use of anaerobic conditions or the addition of stabilizers for most applications.

-

pH of the Solution: The pH of the medium plays a crucial role in the stability of LMB. The redox potential of the MB/LMB couple is pH-dependent, and the protonation state of LMB influences its reactivity.[1] Generally, LMB is more stable at acidic pH values. At a pH of 5.0, LMB is kinetically stable, while at neutral pH, its auto-oxidation is rapid.

-

Presence of Reducing Agents and Stabilizers: To counteract its rapid oxidation, LMB solutions are often prepared and stored in the presence of an excess of a reducing agent. Common choices include ascorbic acid, dithioerythritol, and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Additionally, certain organic acids such as citric acid, oxalic acid, and tartaric acid can act as stabilizers, prolonging the shelf-life of LMB solutions.[2]

-

Light Exposure: While the primary degradation pathway is oxidation, exposure to light, particularly in the UV and blue-violet range, can also influence the redox equilibrium between MB and LMB.[3]

Quantitative Data on Leucomethylene Blue Stability

The stability of leucomethylene blue can be quantified by its rate of oxidation back to methylene blue. This process is influenced by several factors, as detailed in the tables below.

| Parameter | Value(s) | Reference(s) |

| Redox Potential (E⁰' at pH 7) | +0.011 V | [4] |

| pKa values of Leucomethylene Blue | 4.5, 5.8 | [4] |

| Solubility of Leucomethylene Blue (neutral pH) | < 50 µM | [4] |

Table 1: Physicochemical Properties of Leucomethylene Blue.

| Condition | Rate Constant (k) or Half-life (t½) | Notes | Reference(s) |

| Reaction with NADPH (pH 7.4) | 3.6 ± 0.2 M⁻¹s⁻¹ (second-order rate constant) | Spontaneous reaction under aerobic conditions. | [4] |

| Reaction with NADPH (pH 6.9) | 6.6 ± 0.3 M⁻¹s⁻¹ (second-order rate constant) | [4] | |

| Reaction with NADH (pH 7.4) | 3.8 M⁻¹s⁻¹ (second-order rate constant) | [4] | |

| Reaction with Glutathione (GSH) | Very slow, t½ of GSH ≈ 6 hours | With 100 µM GSH and 25 µM MB. | [4] |

| Auto-oxidation in the presence of excess O₂ | pH-dependent | The reaction is significantly faster at neutral and alkaline pH compared to acidic pH. | [5] |

| Oxidation in 0.011 M Ascorbic Acid (no HCl) | t½ ≈ 3 minutes | The oxidation leads to a steady-state concentration of MB. | [3] |

Table 2: Kinetic Data for the Oxidation of Leucomethylene Blue.

Experimental Protocols

Preparation of a Leucomethylene Blue Solution

This protocol describes the preparation of a leucomethylene blue solution from methylene blue using L-ascorbic acid as the reducing agent.

Materials:

-

Methylene blue (MB) stock solution (e.g., 1.0 x 10⁻³ mol L⁻¹)

-

L-ascorbic acid (AsA) solution (e.g., 0.20 mol L⁻¹)

-

Deionized water

-

Volumetric flasks and pipettes

-

Nitrogen or argon gas (for anaerobic preparations)

Procedure:

-

Solution Preparation: Prepare the stock solutions of methylene blue and L-ascorbic acid in deionized water.

-

Reduction Reaction: In a volumetric flask, mix the MB stock solution with the AsA solution. A typical ratio is 2.0 mL of 0.20 mol L⁻¹ AsA solution to 1.0 mL of 1.0 x 10⁻³ mol L⁻¹ MB solution.[3]

-

Incubation: Allow the mixture to stand for a sufficient period (e.g., 24 hours) in the dark to ensure complete reduction of MB to LMB. The solution should become colorless.

-

Anaerobic Conditions (Optional but Recommended): For enhanced stability, perform the reduction and subsequent handling under an inert atmosphere. This can be achieved by purging all solutions with nitrogen or argon gas before mixing and keeping the final LMB solution under a blanket of the inert gas.

Spectrophotometric Monitoring of Leucomethylene Blue Oxidation

This protocol outlines the method for quantifying the rate of LMB oxidation by monitoring the increase in absorbance of methylene blue over time.

Materials:

-

Leucomethylene blue solution (prepared as in Protocol 3.1)

-

Buffer solutions of desired pH

-

Cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of methylene blue, which is approximately 665 nm.

-

Reaction Initiation: Add a known volume of the LMB solution to a cuvette containing the buffer solution. The final concentration of LMB should be such that the maximum absorbance of the resulting MB will be within the linear range of the instrument.

-

Data Acquisition: Immediately start recording the absorbance at 665 nm at regular time intervals. The frequency of measurements will depend on the rate of the reaction.

-

Data Analysis: Plot the absorbance of MB as a function of time. The initial rate of the reaction can be determined from the initial slope of this curve. For pseudo-first-order conditions (e.g., constant oxygen concentration), the data can be fitted to an appropriate kinetic model to determine the rate constant of LMB oxidation.

HPLC Method for the Simultaneous Determination of Methylene Blue and Leucomethylene Blue

This protocol provides a framework for the separation and quantification of MB and LMB using High-Performance Liquid Chromatography (HPLC), which is essential for accurate stability studies.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

MB and LMB standards of known concentration

-

Sample solutions containing MB and LMB

Procedure:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B) can be used. For example, a linear gradient from 10% B to 90% B over 10 minutes.

-

Flow Rate: Typically 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Detection: UV detector set at a wavelength where both MB and LMB have reasonable absorbance, or at their respective λmax values if they are sufficiently different and baseline-separated. Methylene blue can be monitored at 665 nm.

-

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of MB and LMB. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each compound.

-

Sample Analysis: Inject the sample solutions into the HPLC system.

-

Quantification: Identify the peaks corresponding to MB and LMB in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each compound in the sample by using the calibration curves.

Visualizations

Caption: Redox cycle of Methylene Blue and Leucomethylene Blue.

Caption: General workflow for studying Leucomethylene Blue stability.

Signaling Pathways and Biological Interactions

In biological systems, leucomethylene blue acts as a potent antioxidant. It can readily donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The redox cycling between LMB and MB is central to this activity. LMB can be regenerated from MB by cellular reductases, allowing it to act as a catalytic antioxidant.

Caption: Antioxidant mechanism of Leucomethylene Blue in a cellular context.

Conclusion

The stability of leucomethylene blue in solution is a dynamic equilibrium influenced by a multitude of factors, with oxygen concentration and pH being the most prominent. For researchers and professionals in drug development, a thorough understanding of these factors is paramount for the successful application of LMB. By employing appropriate preparative and analytical techniques, such as the use of stabilizers and anaerobic conditions, and by utilizing robust analytical methods like spectrophotometry and HPLC, the inherent instability of leucomethylene blue can be effectively managed, enabling its use in a wide range of scientific and therapeutic contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0097220B1 - The stabilization of leucomethylene blue dyes on a printing substrate - Google Patents [patents.google.com]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Interactions of Methylene Blue with Human Disulfide Reductases and Their Orthologues from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Leucomethylene Blue for Researchers and Drug Development Professionals

Introduction

Leuco-Methylene Blue (LMB), the reduced and colorless form of Methylene (B1212753) Blue (MB), is a compound of significant interest in biomedical research and therapeutic development. Its role as a key intermediate in the biological actions of Methylene Blue, including its applications in treating methemoglobinemia and its emerging potential in neuroprotective strategies, necessitates a thorough understanding of its physicochemical properties.[1][2] A critical parameter for researchers, particularly in the fields of pharmacology and drug formulation, is its solubility in various solvents. This technical guide provides a comprehensive overview of the available data on the solubility of Leucomethylene Blue and its derivatives, details relevant experimental protocols for solubility determination, and visualizes its role in key biological pathways.

Core Concepts: Understanding Leucomethylene Blue

Leuco-Methylene Blue (CAS 613-11-6), with the chemical formula C₁₆H₁₉N₃S, is a phenothiazine (B1677639) derivative.[3] It is characterized by its ability to be readily oxidized to the blue-colored Methylene Blue, a property that underpins its function as a redox agent in various chemical and biological systems.[1]

Solubility Profile of Leucomethylene Blue and Its Derivatives

A comprehensive, quantitative solubility profile for Leucomethylene Blue across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on existing data for the parent compound and its derivatives, we can compile the following information.

Data Presentation: Solubility of Leucomethylene Blue and Related Compounds

| Compound | Solvent | Solubility | Remarks |

| Leuco-Methylene Blue | Water | Soluble | Stable under neutral pH conditions.[3] |

| Leuco-Methylene Blue Mesylate | Water (H₂O) | 87 mg/mL (182.15 mM) | Sonication is recommended. |

| Dimethyl Sulfoxide (DMSO) | 88 mg/mL (184.25 mM) | Sonication is recommended. | |

| Ethanol | < 1 mg/mL | Insoluble or slightly soluble. | |

| Benzoyl Leuco-Methylene Blue | Chloroform | Soluble | Qualitative data.[4] |

| Dichloromethane | Soluble | Qualitative data.[4] | |

| Ethyl Acetate | Soluble | Qualitative data.[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative data.[4] | |

| Acetone | Soluble | Qualitative data.[4] |

Note: The solubility of the parent Leuco-Methylene Blue in organic solvents is not well-quantified in the available literature. Researchers should perform their own solubility assessments for specific applications.

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of a compound like Leucomethylene Blue, based on established methodologies.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

Leuco-Methylene Blue (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Leucomethylene Blue to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed can be used to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Leucomethylene Blue in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of Leucomethylene Blue in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Leucomethylene Blue.

Role in Biological Pathways

Leuco-Methylene Blue is a critical intermediate in the therapeutic actions of Methylene Blue, particularly in its role as an antidote for methemoglobinemia and in modulating mitochondrial function.

Methylene Blue Pathway in Methemoglobin Reduction

Methemoglobinemia is a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. Methylene Blue, when administered, is rapidly converted to Leucomethylene Blue, which then acts as an electron donor to reduce methemoglobin back to functional hemoglobin.[1][5]

Caption: The Methylene Blue pathway for the reduction of methemoglobin.

Mitochondrial Electron Transport Chain Modulation

Methylene Blue has been shown to enhance mitochondrial function by acting as an alternative electron carrier in the electron transport chain. It accepts electrons from NADH and transfers them to cytochrome c, bypassing complexes I and III. This process involves the reduction of Methylene Blue to Leucomethylene Blue. This mechanism can increase ATP production and reduce the generation of reactive oxygen species (ROS).[2]

References

- 1. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 2. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 613-11-6: Leucomethylene blue | CymitQuimica [cymitquimica.com]

- 4. Benzoyl leuco methylene blue | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Core Chemical Differences Between Leucomethylene Blue and Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental chemical distinctions between methylene (B1212753) blue and its reduced form, leucomethylene blue. A thorough understanding of their interconversion, structural variance, and distinct physicochemical properties is critical for the accurate design, execution, and interpretation of experiments in research, diagnostics, and therapeutics.

Core Chemical and Physical Divergence

Methylene blue (MB), a cationic thiazine (B8601807) dye, is well-known for its intense blue color in its oxidized state. In contrast, leucomethylene blue (LMB), its reduced counterpart, is colorless. This striking visual difference is a direct consequence of their distinct electronic and structural configurations. The core of their relationship is a reversible redox reaction where methylene blue acts as an electron acceptor.

Under reducing conditions, the blue methylene blue cation (MB⁺) accepts a hydride ion (H⁺ and 2e⁻) to form the neutral, colorless leucomethylene blue.[1] This transformation disrupts the conjugated system responsible for the absorption of light in the visible spectrum, leading to the loss of color. Conversely, in the presence of an oxidizing agent, leucomethylene blue readily donates electrons and is converted back to methylene blue, restoring the blue hue.

Structural and Electronic Dissimilarities

The key structural difference lies in the planarity and the electronic delocalization of the central thiazine ring. In its oxidized state, methylene blue possesses a planar tricyclic aromatic system, which allows for extensive π-electron delocalization. This delocalization is the primary reason for its strong absorption of light at approximately 665 nm, resulting in its characteristic blue color.

Upon reduction to leucomethylene blue, the central nitrogen and sulfur atoms in the thiazine ring undergo a change in hybridization. This leads to a loss of planarity and a disruption of the conjugated π-system. As a result, leucomethylene blue does not absorb light in the visible range and is therefore colorless.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for methylene blue and leucomethylene blue.

| Property | Methylene Blue (Oxidized Form) | Leucomethylene Blue (Reduced Form) |

| Chemical Formula | C₁₆H₁₈N₃S⁺ | C₁₆H₁₉N₃S |

| Molar Mass | 319.85 g/mol (for the cation) | 321.87 g/mol |

| Appearance | Dark green crystalline powder, forms a blue solution in water | Yellowish or off-white solid, forms a colorless solution |

| Solubility in Water | Soluble | Sparingly soluble |

| Absorption Maxima (λmax) | ~665 nm, ~610 nm (shoulder), ~293 nm | ~256 nm |

| Redox Midpoint Potential (E₀') | +0.01 V | +0.01 V |

Experimental Protocols

A variety of experimental techniques can be employed to study the interconversion and quantification of methylene blue and leucomethylene blue. Below are detailed methodologies for key experiments.

Spectrophotometric Quantification of Methylene Blue

This protocol outlines the determination of methylene blue concentration in an aqueous solution using UV-Vis spectrophotometry.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of methylene blue (e.g., 100 µM) in deionized water. From the stock solution, create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µM) by serial dilution.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance in the visible range, specifically at the λmax of methylene blue (~665 nm).

-

Measurement: Measure the absorbance of each standard solution at 665 nm, using deionized water as a blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting graph should be a linear plot that adheres to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the unknown methylene blue sample at 665 nm and determine its concentration using the calibration curve.

Reduction of Methylene Blue to Leucomethylene Blue ("Blue Bottle" Experiment)

This classic demonstration provides a qualitative and visually compelling illustration of the redox reaction. A more quantitative approach can be adapted for kinetic studies.

Methodology:

-

Solution Preparation: In a flask, dissolve glucose (a reducing agent) and a few drops of methylene blue solution in an aqueous solution of sodium hydroxide.

-

Observation of Reduction: The solution will initially be blue due to the presence of methylene blue. Upon standing, the glucose will reduce the methylene blue to colorless leucomethylene blue, and the solution will become clear.

-

Observation of Oxidation: Vigorously shake the flask. The introduction of atmospheric oxygen will re-oxidize the leucomethylene blue back to methylene blue, and the blue color will reappear.[1] This cycle can be repeated until the glucose is consumed.

Synthesis of Leucomethylene Blue

For studies requiring isolated leucomethylene blue, the following synthesis protocol can be employed.

Methodology:

-

Dissolution: Dissolve methylene blue monohydrate in deionized water. Add toluene (B28343) to the solution.

-

Reduction: While flushing the system with nitrogen gas to create an inert atmosphere, add sodium dithionite (B78146) (a strong reducing agent). The aqueous phase will turn from blue to yellow, indicating the formation of leucomethylene blue.

-

Phase Transfer: Add anhydrous sodium carbonate to the mixture. This will act as a base and facilitate the transfer of the neutral leucomethylene blue into the toluene phase.

-

Isolation: After vigorous stirring, the two phases will become clear, with the leucomethylene blue now predominantly in the toluene layer. The organic layer can then be separated and the solvent removed under reduced pressure to isolate the leucomethylene blue.

Electrochemical Analysis using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of the methylene blue/leucomethylene blue couple.

Methodology:

-